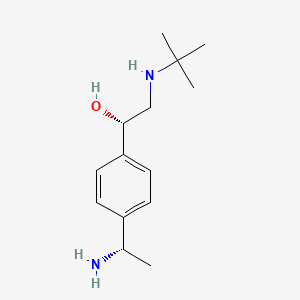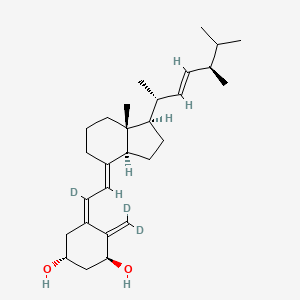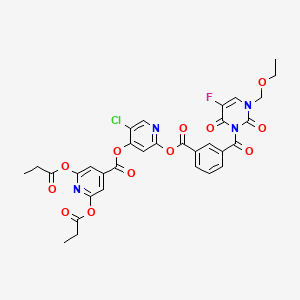
(1S)-1-(4-((1S)-1-Aminoethyl)phenyl)-2-(tert-butylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MK1496 is a n orally bioavailable Polo-like kinase 1 (Plk1) inhibitor with potential antineoplastic activity. Polo-like kinase 1 inhibitor MK1496 selectively inhibits Plk1, inducing selective G2/M arrest followed by apoptosis in a variety of tumor cells while causing reversible cell arrest at the G1 and G2 stage without apoptosis in normal cells. Plk1, named after the polo gene of Drosophila melanogaster, is a serine/threonine protein kinase involved in regulating mitotic spindle function in a non-ATP competitive manner. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Aplicaciones Científicas De Investigación
Structure-Activity Relationships
Research has shown that derivatives of 1-(4-amino-phenyl)-2-aminoethanol, which include compounds like (1S)-1-(4-((1S)-1-Aminoethyl)phenyl)-2-(tert-butylamino)ethanol, have significant beta-adrenergic receptor activity. These compounds exhibit potent beta 2-mimetic activity and beta 1-blocking action, making them candidates for therapeutic use as broncholytic agents (Engelhardt, 1984).
Photocatalytic Transformation
In environmental science, studies have focused on the photocatalytic transformation of similar compounds, under simulated solar irradiation using titanium dioxide as a photocatalyst. This research is crucial in understanding the degradation pathways and environmental impact of these substances (Sakkas et al., 2007).
Synthesis and Derivatives
Further research in the field of chemistry has explored the synthesis of 4-amino-phenyl-aminoethanol analogues, where the chlorine atoms in the compound are replaced by other residues. This has led to compounds with varied activities, such as high intrinsic beta 2-mimetic and/or beta 1-blocking activities. Such research is pivotal in drug development and understanding molecular interactions (Krüger et al., 1985).
Enantioselective Synthesis
Another area of interest is the enantioselective synthesis of phenyl-ethanolamines. Efficient synthesis of enantiomers of similar compounds has been achieved, showcasing the importance of stereochemistry in pharmaceutical applications (Sivakumar et al., 2009).
Applications in Analytical Chemistry
Analytical chemistry also utilizes these compounds, as seen in studies focusing on the detection and determination of salbutamol (a related compound) in human urine and serum. Such research aids in understanding the pharmacokinetics and therapeutic monitoring of drugs (Saleh et al., 2000).
Environmental and Industrial Applications
In environmental and industrial contexts, the absorption rate and selectivity of 2-(tert-butylamino)ethanol (a structurally related compound) have been studied for gas mixture absorption, which has implications in pollution control and industrial processes (Du et al., 2019).
Propiedades
Fórmula molecular |
Unknown |
|---|---|
Peso molecular |
0 |
Nombre IUPAC |
(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C14H24N2O/c1-10(15)11-5-7-12(8-6-11)13(17)9-16-14(2,3)4/h5-8,10,13,16-17H,9,15H2,1-4H3/t10-,13+/m0/s1 |
SMILES |
CC(C1=CC=C(C=C1)C(CNC(C)(C)C)O)N |
Apariencia |
Solid powder |
Sinónimos |
MK-1496; MK1496; MK 1496.; NONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid](/img/structure/B1150037.png)


